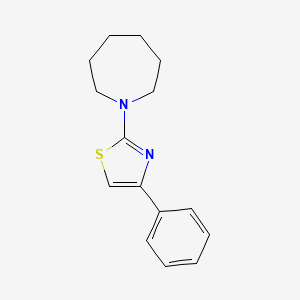
N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide, also known as NCPMA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis. N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide has been shown to bind to the active site of the bacterial enzyme MurA, which is involved in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. By inhibiting this enzyme, N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide prevents the formation of the bacterial cell wall, leading to cell death.
Biochemical and Physiological Effects:
N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide has been shown to have low toxicity and minimal side effects in animal studies. It does not appear to have any significant effects on normal cellular processes or organ function. However, further studies are needed to fully understand the biochemical and physiological effects of N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent antibacterial activity against a wide range of bacteria. However, N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide has some limitations, including its limited solubility in water and its potential to form insoluble aggregates in solution. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide. One area of interest is in the development of new antibiotics based on the structure of N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide. By modifying the chemical structure of N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide, researchers may be able to create more potent and selective antibacterial agents. Another area of research is in the development of new methods for synthesizing N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide and related compounds. Finally, further studies are needed to fully understand the mechanism of action and potential side effects of N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide, as well as its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide involves the reaction of 2-chloro-5-nitroaniline with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new antibiotics. Studies have shown that N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.
Eigenschaften
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c1-16-5-9(13)11-8-4-6(12(14)15)2-3-7(8)10/h2-4H,5H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTDXVLRBGLKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}benzoic acid](/img/structure/B5817569.png)


![7-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5817585.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5817600.png)
![3-bromo-5-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5817619.png)
![ethyl 3-oxo-8,9,10,11-tetrahydro-3H-[1]benzofuro[3,2-f]chromene-2-carboxylate](/img/structure/B5817623.png)
![N-(4-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5817640.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-cyclohexylmethanesulfonamide](/img/structure/B5817651.png)

![N-(2,6-difluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5817668.png)
![2-(2,4-dichlorophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5817675.png)
![4-[(diphenylacetyl)amino]benzamide](/img/structure/B5817679.png)